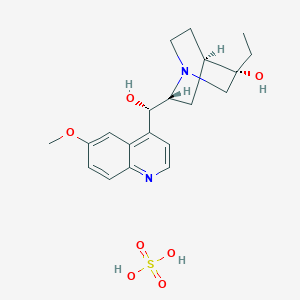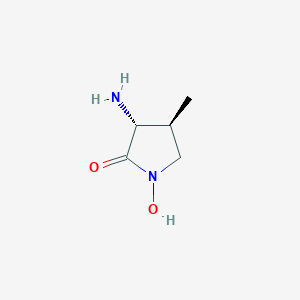
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is an amino acid derivative that has been found to have several potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DOPS has been studied for its potential applications in several areas of scientific research, including neurology, endocrinology, and cardiovascular physiology. In neurology, DOPS has been investigated for its ability to increase levels of norepinephrine in the brain, which can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension. In endocrinology, DOPS has been studied for its potential use in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. In cardiovascular physiology, DOPS has been investigated for its ability to increase blood pressure and cardiac output in patients with orthostatic hypotension.
Wirkmechanismus
DOPS works by increasing the levels of norepinephrine in the brain and peripheral nervous system. It is converted into norepinephrine through a series of enzymatic reactions, ultimately leading to an increase in norepinephrine release. This increase in norepinephrine can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension.
Biochemische Und Physiologische Effekte
DOPS has been shown to have several biochemical and physiological effects. It can increase levels of norepinephrine in the brain and peripheral nervous system, leading to improved symptoms of conditions such as Parkinson's disease and orthostatic hypotension. It can also increase blood pressure and cardiac output in patients with orthostatic hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DOPS in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be difficult to separate the desired (3R,4S)-isomer from the mixture of stereoisomers that are produced during the synthesis process.
Zukünftige Richtungen
There are several potential future directions for research on DOPS. One area of interest is the potential use of DOPS in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. Another area of interest is the development of new synthesis methods that can produce larger quantities of the desired (3R,4S)-isomer. Additionally, further research is needed to better understand the mechanism of action of DOPS and its potential applications in other areas of scientific research.
Synthesemethoden
DOPS can be synthesized through a multi-step process involving the reaction of L-tyrosine with nitrous acid, followed by reduction with sodium borohydride. This process yields a mixture of stereoisomers, which can be separated using chromatography to isolate the desired (3R,4S)-isomer.
Eigenschaften
CAS-Nummer |
132619-44-4 |
|---|---|
Produktname |
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
SMILES |
CC1CN(C(=O)C1N)O |
Kanonische SMILES |
CC1CN(C(=O)C1N)O |
Synonyme |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



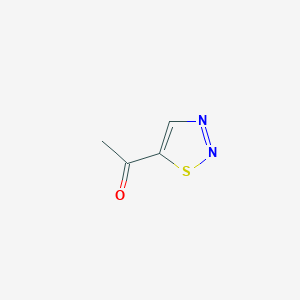

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
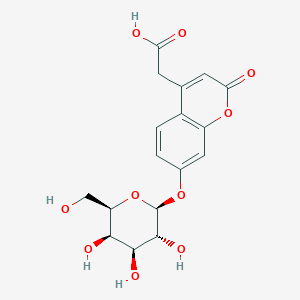
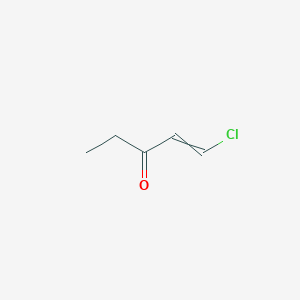
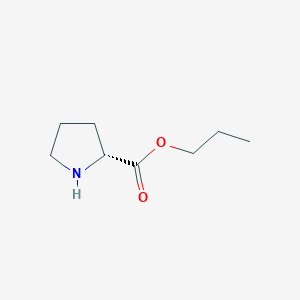
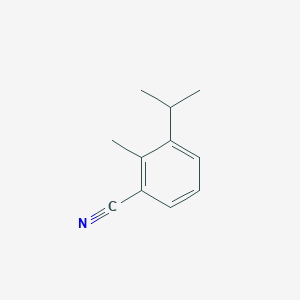
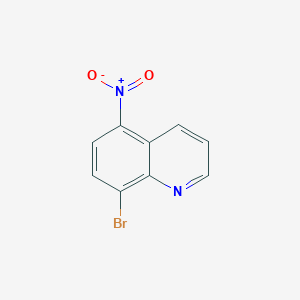
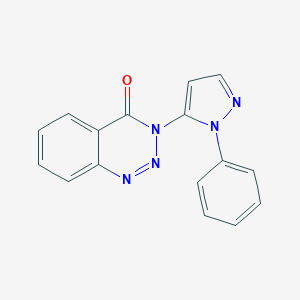


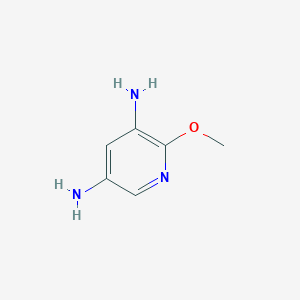
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
